5-Nitro-2-[(2-phenylethyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile is an organic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a nitro group, a phenylethylamino group, and a benzonitrile moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile typically involves the nitration of 2-[(2-phenylethyl)amino]benzonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.
Scientific Research Applications
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile is used in a variety of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(2-phenylethyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the phenylethylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
5-Nitro-2-[(2-phenylethyl)amino]benzonitrile can be compared with similar compounds such as:
2-[(2-phenylethyl)amino]benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-2-[(2-phenylethyl)amino]benzonitrile: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
5-Nitro-2-[(2-phenylethyl)amino]benzaldehyde: Contains an aldehyde group instead of a nitrile group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various scientific research applications.
Properties
IUPAC Name |
5-nitro-2-(2-phenylethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-11-13-10-14(18(19)20)6-7-15(13)17-9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWLDHWGXKYWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.